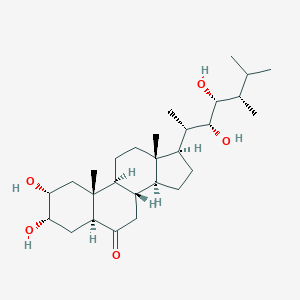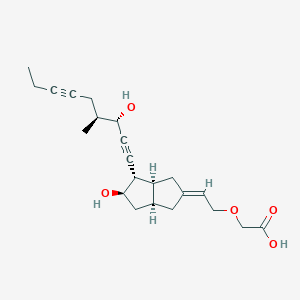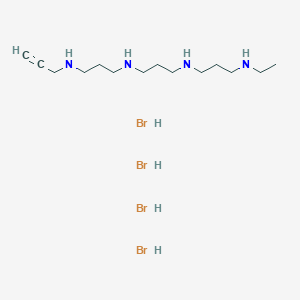
N(1)-Ethyl-N(11)-propargyl-4,8-diazaundecane-1,11-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N(1)-Ethyl-N(11)-propargyl-4,8-diazaundecane-1,11-diamine, commonly known as EPPU, is a small molecule that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, neuroscience, and cancer research. EPPU is a modified version of the polyamine spermine, which is a naturally occurring compound in the human body.
科学研究应用
EPPU has been extensively studied for its potential applications in various fields such as medicinal chemistry, neuroscience, and cancer research. In medicinal chemistry, EPPU has been shown to exhibit potent antiproliferative activity against various cancer cell lines. It has also been shown to inhibit the growth of bacteria and fungi, making it a potential candidate for the development of new antimicrobial agents.
In neuroscience, EPPU has been shown to modulate the activity of the N-methyl-D-aspartate (NMDA) receptor, which is involved in various neurological disorders such as Alzheimer's disease and epilepsy. EPPU has also been shown to enhance the formation of new synapses, which is important for learning and memory.
In cancer research, EPPU has been shown to inhibit the activity of the enzyme polyamine oxidase, which is involved in the metabolism of polyamines. Polyamines are essential for cell growth and proliferation, and their dysregulation is often observed in cancer cells. Inhibition of polyamine oxidase by EPPU leads to a decrease in polyamine levels, thereby inhibiting cell growth and proliferation.
作用机制
The mechanism of action of EPPU is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. EPPU has been shown to modulate the activity of the NMDA receptor by binding to the glycine site of the receptor. This leads to an increase in the activity of the receptor, which is important for learning and memory.
EPPU has also been shown to inhibit the activity of polyamine oxidase, which leads to a decrease in polyamine levels. This, in turn, leads to a decrease in cell growth and proliferation, making it a potential candidate for cancer therapy.
生化和生理效应
EPPU has been shown to exhibit potent antiproliferative activity against various cancer cell lines. It has also been shown to inhibit the growth of bacteria and fungi, making it a potential candidate for the development of new antimicrobial agents.
In neuroscience, EPPU has been shown to enhance the formation of new synapses, which is important for learning and memory. It has also been shown to modulate the activity of the NMDA receptor, which is involved in various neurological disorders such as Alzheimer's disease and epilepsy.
实验室实验的优点和局限性
One of the major advantages of EPPU is its potent antiproliferative activity against various cancer cell lines. This makes it a potential candidate for cancer therapy. EPPU has also been shown to inhibit the growth of bacteria and fungi, making it a potential candidate for the development of new antimicrobial agents.
One of the limitations of EPPU is its toxicity. EPPU has been shown to exhibit toxicity towards normal cells at high concentrations, which limits its potential as a therapeutic agent. Further studies are needed to determine the optimal dosage and delivery method for EPPU.
未来方向
There are several future directions for the research on EPPU. One of the potential applications of EPPU is in the development of new antimicrobial agents. Further studies are needed to determine the efficacy of EPPU against various bacterial and fungal strains.
Another potential application of EPPU is in the treatment of neurological disorders such as Alzheimer's disease and epilepsy. Further studies are needed to determine the optimal dosage and delivery method for EPPU in these disorders.
In cancer research, EPPU has shown promise as a potential therapeutic agent. Further studies are needed to determine the efficacy of EPPU in vivo and to determine the optimal dosage and delivery method for cancer therapy.
Conclusion:
In conclusion, EPPU is a small molecule that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, neuroscience, and cancer research. EPPU has been shown to exhibit potent antiproliferative activity against various cancer cell lines, inhibit the growth of bacteria and fungi, modulate the activity of the NMDA receptor, and enhance the formation of new synapses. However, further studies are needed to determine the optimal dosage and delivery method for EPPU in various applications.
合成方法
The synthesis of EPPU involves a series of chemical reactions starting from the commercially available compound, putrescine. The first step involves the protection of the amino groups of putrescine using a suitable protecting group. This is followed by the introduction of the propargyl group at the N(11) position of the molecule using a propargylating agent. The protected compound is then subjected to a series of deprotection reactions to obtain the final product, EPPU.
属性
CAS 编号 |
151915-03-6 |
|---|---|
产品名称 |
N(1)-Ethyl-N(11)-propargyl-4,8-diazaundecane-1,11-diamine |
分子式 |
C14H34Br4N4 |
分子量 |
578.1 g/mol |
IUPAC 名称 |
N-ethyl-N'-[3-[3-(prop-2-ynylamino)propylamino]propyl]propane-1,3-diamine;tetrahydrobromide |
InChI |
InChI=1S/C14H30N4.4BrH/c1-3-8-16-10-6-12-18-14-7-13-17-11-5-9-15-4-2;;;;/h1,15-18H,4-14H2,2H3;4*1H |
InChI 键 |
ZLZGFIVCJIAFTR-UHFFFAOYSA-N |
SMILES |
CCNCCCNCCCNCCCNCC#C.Br.Br.Br.Br |
规范 SMILES |
CCNCCCNCCCNCCCNCC#C.Br.Br.Br.Br |
其他 CAS 编号 |
151915-03-6 |
同义词 |
N(1)-ethyl-N(11)-propargyl-4,8-diazaundecane-1,11-diamine NNPDU PENSpm |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



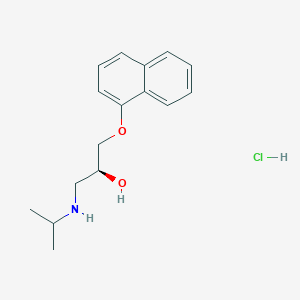
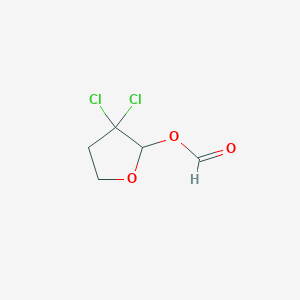
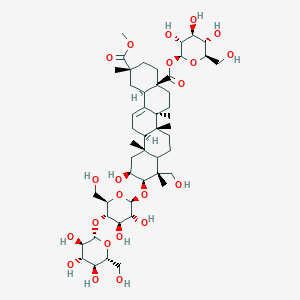
![(3aR,4R,7aR)-4-[tri(propan-2-yl)silyloxymethyl]-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran-2-one](/img/structure/B119604.png)
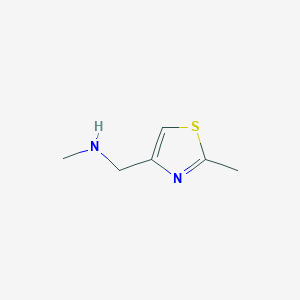
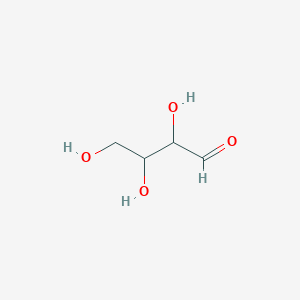
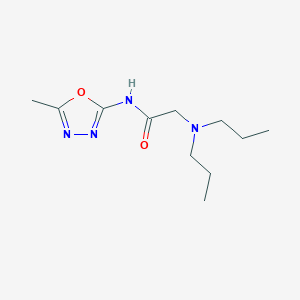
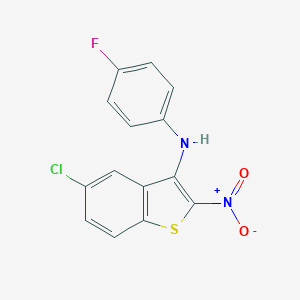
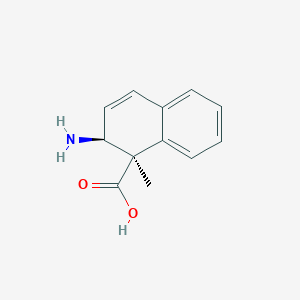
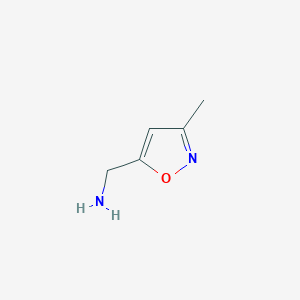
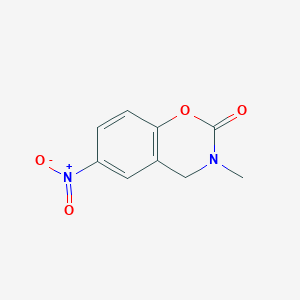
![1-[10-[3-(Dimethylamino)propyl]phenothiazin-2-yl]ethanol](/img/structure/B119625.png)
